molecular formula C17H36S B1621929 Hexadecyl methyl sulfide CAS No. 27563-68-4

Hexadecyl methyl sulfide

Cat. No.: B1621929
CAS No.: 27563-68-4
M. Wt: 272.5 g/mol
InChI Key: QMJVEYVUEYCZJY-UHFFFAOYSA-N
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Description

Hexadecyl sulfide (CAS 3312-77-4), also known as dihexadecyl sulfide, is a sulfur-containing organic compound with the molecular formula C₃₂H₆₆S and a molecular weight of 482.94 g/mol . It is a white crystalline powder with a melting point of 62°C and is primarily used in industrial and scientific research applications, such as studies on interfacial dynamics and material degradation .

Properties

CAS No.

27563-68-4

Molecular Formula

C17H36S

Molecular Weight

272.5 g/mol

IUPAC Name

1-methylsulfanylhexadecane

InChI

InChI=1S/C17H36S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h3-17H2,1-2H3

InChI Key

QMJVEYVUEYCZJY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCSC

Canonical SMILES

CCCCCCCCCCCCCCCCSC

Other CAS No.

27563-68-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfide Compounds

Hexadecyl sulfide is part of a broader class of sulfides, including dibenzyl disulfide (DBDS), hexadecyl mercaptan (C₁₆H₃₄S), and benzothiophene (C₈H₆S). Below is a comparative analysis based on mechanical degradation effects, reactivity, and synergistic behavior in industrial applications.

Mechanical Degradation in Oil-Paper Insulation Systems

Studies on transformer insulation systems reveal significant differences in how sulfides degrade mechanical properties like tensile strength and modulus (Young’s, shear, bulk). Key findings include:

Compound Molecular Formula Modulus Decrease (Single Sulfide) Synergistic Effect (Combined) Key Observations
Hexadecyl sulfide C₃₂H₆₆S Moderate High (with DBDS/mercaptan) Non-polar; limited reactivity at low concentrations
DBDS C₁₄H₁₄S₂ Highest Severe (with mercaptan) Most corrosive single sulfide; disrupts cellulose structure
Hexadecyl mercaptan C₁₆H₃₄S Moderate-High Severe (with DBDS) High reactivity due to terminal -SH group; accelerates copper corrosion
Benzothiophene C₈H₆S Lowest Mild Low reactivity unless exposed to high temperatures
  • Modulus Reduction Trends: Single sulfides: DBDS > hexadecyl mercaptan > benzothiophene . Synergistic combinations: DBDS + hexadecyl mercaptan causes the most severe modulus reduction, exceeding individual effects . Hexadecyl sulfide’s non-polarity limits its standalone reactivity but enhances synergistic degradation when mixed with polar sulfides like DBDS .

Reactivity and Corrosive Behavior

  • Hexadecyl mercaptan ’s terminal thiol (-SH) group readily interacts with metals (e.g., copper), forming corrosive byproducts .
  • DBDS reacts with cellulose in insulating paper, breaking hydrogen bonds and reducing mechanical strength by ~40% at 100 ppm concentration .
  • Hexadecyl sulfide exhibits lower reactivity due to its stable S-C bonds but contributes to van der Waals energy reduction in insulating oil when combined with DBDS .

Thermal and Chemical Stability

  • Benzothiophene is thermally stable below 120°C but becomes reactive at higher temperatures, releasing corrosive sulfur species .
  • Hexadecyl sulfide and DBDS degrade at similar rates (~150°C), but DBDS produces more aggressive byproducts .

Key Research Findings

Synergistic Degradation :

  • Mixtures of DBDS and hexadecyl mercaptan reduce insulating paper’s tensile strength by 50–60% at 50 ppm, compared to 20–30% for individual sulfides .
  • Hexadecyl sulfide’s presence in multi-sulfide systems amplifies modulus reduction due to disrupted molecular interactions .

Concentration Dependence: Hexadecyl mercaptan causes greater mechanical degradation than DBDS at low concentrations (<30 ppm) but less at higher concentrations . Hexadecyl sulfide’s effects become pronounced only at high concentrations (>100 ppm) .

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